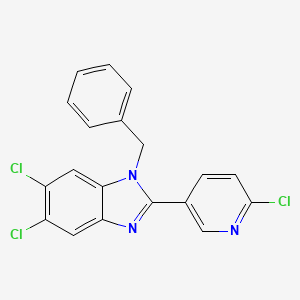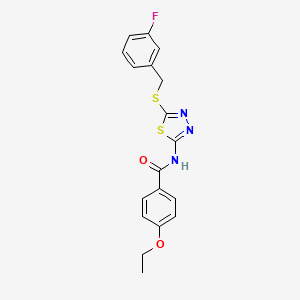
3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound featuring a benzothiadiazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione typically involves multiple steps:
Formation of the Benzothiadiazine Core: This step often starts with the cyclization of a suitable precursor, such as a sulfonamide, with a chlorinated benzyl compound under acidic conditions.
Introduction of the Azepanylcarbonyl Group: This involves the reaction of the intermediate with an azepane derivative, usually through a nucleophilic substitution or addition reaction.
Final Assembly: The final product is obtained by coupling the intermediate with the desired chlorobenzyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it modulates signal transduction pathways. The exact pathways and molecular interactions are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide share the benzothiadiazine core but differ in their substituents.
Azepane Derivatives: Compounds such as azepane itself or its substituted derivatives.
Uniqueness
What sets 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione apart is the combination of the azepanylcarbonyl and chlorobenzyl groups attached to the benzothiadiazine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.
Propriétés
IUPAC Name |
azepan-1-yl-[1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-10-4-3-9-16(17)15-25-18-11-5-6-12-19(18)29(27,28)20(23-25)21(26)24-13-7-1-2-8-14-24/h3-6,9-12H,1-2,7-8,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCISQNCXPGJHFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)


![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)



![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

